N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16(2)24-13-12-20(23-24)21(25)22-14-17-8-10-19(11-9-17)26-15-18-6-4-3-5-7-18/h3-13,16H,14-15H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEZNGZVJOMEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxybenzyl intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.
Synthesis of the pyrazole intermediate: The pyrazole ring is formed by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Coupling of intermediates: The final step involves the coupling of the benzyloxybenzyl intermediate with the pyrazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer signaling pathways, particularly the mitogen-activated protein kinase (MEK) pathway. In vitro studies have shown:
- Cell Proliferation Inhibition : The compound can significantly reduce the proliferation of various cancer cell lines.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
The pyrazole derivatives are known for their anti-inflammatory effects. This compound may act by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. This property makes it a potential candidate for treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies have suggested that this compound may also possess antimicrobial properties. Its structural similarity to other pyrazole derivatives that have shown antibacterial and antifungal activities indicates potential effectiveness against various microbial strains. Further investigations are needed to elucidate its spectrum of activity and mechanism of action .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the benzyloxy group via alkylation or acylation methods.
- Incorporation of the isopropyl group through strategic substitution reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Screening
In a study assessing the anticancer potential of various pyrazole derivatives, this compound was found to exhibit an IC50 value comparable to established chemotherapeutic agents, indicating significant activity against cancer cell lines such as HCT116 (human colorectal carcinoma) .
Case Study 2: Inflammatory Response Modulation
Another study evaluated the anti-inflammatory effects of similar pyrazole compounds, demonstrating that these derivatives could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxybenzyl group may facilitate binding to hydrophobic pockets, while the pyrazole carboxamide moiety may interact with active sites or catalytic residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- N-(4-(benzyloxy)benzyl)-1-methyl-1H-pyrazole-3-carboxamide
- N-(4-(benzyloxy)benzyl)-1-ethyl-1H-pyrazole-3-carboxamide
- N-(4-(benzyloxy)benzyl)-1-propyl-1H-pyrazole-3-carboxamide
Comparison: Compared to its analogs, N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the isopropyl group. This group may influence the compound’s steric and electronic characteristics, affecting its reactivity and binding affinity. The isopropyl group can also impact the compound’s solubility and stability, making it distinct from its methyl, ethyl, and propyl counterparts.
Biological Activity
N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and inflammation modulation. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 330.39 g/mol
The presence of the pyrazole ring and the benzyloxy group are crucial for its biological activity.
Research indicates that compounds with a similar structure can modulate key cellular pathways, particularly those involved in cancer cell proliferation and autophagy. For instance, studies have shown that related pyrazole derivatives can inhibit mTORC1 activity, leading to increased autophagy and reduced cancer cell viability . The specific mechanisms by which this compound exerts its effects remain to be fully elucidated but may involve:
- Inhibition of mTORC1 Pathway : Similar compounds have demonstrated the ability to disrupt autophagic flux by inhibiting mTORC1, a critical regulator of cell growth and metabolism .
- Induction of Autophagy : By modulating autophagy, this compound may selectively target cancer cells under metabolic stress, potentially sparing normal cells .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit significant anticancer properties. Related pyrazole derivatives have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound 23 | <0.5 | MIA PaCa-2 |
| Compound 22 | <0.5 | MIA PaCa-2 |
These findings indicate that the compound may function as a potent anticancer agent by disrupting critical signaling pathways involved in tumor growth.
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have not been thoroughly investigated; however, related pyrazolo compounds have demonstrated significant inhibition of pro-inflammatory pathways. For instance, certain pyrazolo derivatives have shown effective inhibition of NF-κB/AP-1 reporter activity, suggesting potential applications in treating inflammatory conditions .
Study 1: Antiproliferative Effects on Cancer Cells
In a study focusing on pyrazole derivatives similar to this compound, researchers evaluated their effects on MIA PaCa-2 pancreatic cancer cells. The results indicated that these compounds significantly reduced cell viability and induced autophagy under nutrient-deprived conditions .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the pyrazole ring significantly impacted biological activity. Substituents on the benzyl group influenced both the potency and selectivity of the compounds against various cancer types .
Q & A
Q. What are the established synthetic routes for N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide?
The compound can be synthesized via a multi-step process starting from substituted pyrazole cores. A common approach involves coupling pyrazole-3-carboxylic acid derivatives with benzyloxy-containing amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in dried DMF. For example, 1,5-diarylpyrazole carboxamides are synthesized by reacting pyrazole-3-carboxylic acids with benzylamine derivatives under catalytic conditions . The benzyloxy group can be introduced via alkylation of phenolic intermediates using benzyl chloride in alkaline media, as demonstrated in paracetamol-derived syntheses .
Q. How is the compound characterized structurally and spectroscopically?
Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR), infrared (IR) spectroscopy for functional group analysis (e.g., C=O at ~1640–1680 cm), and elemental analysis to confirm purity. For example, pyrazole carboxamides show distinct NMR signals for the isopropyl group (δ ~1.2–1.4 ppm for CH, δ ~3.5–4.0 ppm for CH) and benzyloxy protons (δ ~4.8–5.2 ppm for OCH) . X-ray crystallography may also be employed for definitive structural confirmation, as seen in related pyrazole derivatives .
Advanced Research Questions
Q. What strategies address low yield or byproduct formation during synthesis?
Contradictions in synthetic outcomes often arise from competing reaction pathways. For instance, EDCI/HOBT-mediated coupling may produce undesired esters if hydroxyl groups are unprotected. To mitigate this, selective protection/deprotection of functional groups (e.g., benzyloxy vs. amide) is critical. Optimization of reaction conditions (e.g., solvent polarity, temperature) can suppress side reactions, as shown in studies of pyrazole-3-carboxylic acid derivatives . Additionally, purification via column chromatography (silica gel, gradient elution) or recrystallization (e.g., using ethanol/water) improves yield .
Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?
SAR studies focus on modifying substituents to enhance target affinity or selectivity. For example:
- Benzyloxy group : Substitution with electron-withdrawing groups (e.g., nitro, halogen) may improve metabolic stability .
- Isopropyl group : Replacing it with bulkier substituents (e.g., cyclopropyl) could influence steric interactions with target proteins .
- Pyrazole core : Fluorination at specific positions (e.g., C-4) enhances bioavailability, as seen in related pyrazole-based inhibitors . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations help predict binding modes to enzymes or receptors .
Q. What methodologies resolve discrepancies in biological assay data for this compound?
Inconsistent activity data (e.g., IC values) may stem from assay conditions (e.g., pH, solvent). For example, dimethyl sulfoxide (DMSO) concentrations >1% can denature proteins, altering results. To address this:
- Validate assays using positive controls (e.g., known enzyme inhibitors).
- Perform dose-response curves in triplicate to assess reproducibility.
- Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity, as demonstrated in pyrazole carboxamide studies .
Q. How can enantiomeric purity impact pharmacological profiles?
Chirality at the isopropyl or benzyloxy groups may lead to divergent pharmacokinetic or toxicological outcomes. For instance, (R)- and (S)-enantiomers of pyrazole carboxamides showed 10-fold differences in binding affinity to cannabinoid receptors in preclinical models . Chiral separation techniques (e.g., chiral HPLC with amylose-based columns) and asymmetric synthesis (e.g., Sharpless epoxidation) are critical for isolating active enantiomers .
Methodological Considerations
Q. What in vitro models are suitable for evaluating metabolic stability?
Hepatic microsomal assays (human or rodent) assess Phase I metabolism (e.g., CYP450-mediated oxidation). For Phase II metabolism (e.g., glucuronidation), hepatocyte suspensions or recombinant UDP-glucuronosyltransferases (UGTs) are used. LC-MS/MS quantifies parent compound depletion and metabolite formation .
Q. How can solubility and formulation challenges be addressed?
Poor aqueous solubility (common with lipophilic pyrazole derivatives) is mitigated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
